Wortmannin-Rapamycin Conjugate

Vue d'ensemble

Description

Conjugué Wortmannine-Rapamycine 1 : composé 7c ) est un dérivé à cycle furanique ouvert du conjugué wortmannine-rapamycine. Il présente de puissantes activités antitumorales et possède une bonne solubilité dans l'eau .

Méthodes De Préparation

La synthèse du Conjugué Wortmannine-Rapamycine 1 implique la liaison d'inhibiteurs séparés pour la PI3K (wortmannine) et la mTORC1 (rapamycine) à l'aide d'un lien de prodrug. Malheureusement, les voies de synthèse spécifiques et les conditions de réaction ne sont pas largement divulguées dans la littérature. ce composé peut être obtenu par le biais de services de synthèse sur mesure .

Analyse Des Réactions Chimiques

Le Conjugué Wortmannine-Rapamycine 1 subit probablement diverses réactions chimiques en raison de sa structure complexe. Bien que les informations détaillées sur les réactions spécifiques soient rares, il est essentiel de tenir compte des éléments suivants :

Oxydation et réduction : Étant donné la présence de plusieurs groupes fonctionnels, des réactions d'oxydation et de réduction peuvent se produire.

Réactions de substitution : Le Conjugué Wortmannine-Rapamycine 1 contient plusieurs sites nucléophiles, ce qui le rend sensible aux réactions de substitution.

Réactifs et conditions courants : Malheureusement, les réactifs et conditions spécifiques restent non divulgués.

Produits principaux :

4. Applications de la Recherche Scientifique

Ce composé trouve des applications dans divers domaines scientifiques :

Recherche sur le cancer : Le Conjugué Wortmannine-Rapamycine 1 inhibe la phosphorylation de l'AKT dans les tumeurs, ce qui le rend précieux pour les études sur le cancer.

Études biologiques : Les chercheurs explorent ses effets sur les voies de signalisation cellulaire et les kinases protéiques.

Médecine : Investigation de son potentiel en tant que médicament anticancéreux ou dans le cadre de thérapies combinées.

5. Mécanisme d'Action

Le composé exerce probablement ses effets par une double inhibition des voies PI3K et mTORC1. En ciblant ces voies de signalisation essentielles, il module la croissance cellulaire, la prolifération et la survie.

Applications De Recherche Scientifique

Cancer Research

The primary application of the Wortmannin-Rapamycin Conjugate is in cancer research , where it has shown promise in various studies:

- Antitumor Activity : The conjugate exhibits significant antitumor effects in several preclinical models. For example, it has demonstrated potent activity against U87MG mouse xenograft models at dosages ranging from 3 to 15 mg/kg .

- Combination Therapies : When used in combination with other therapies, such as bevacizumab (a VEGF blocker), it has resulted in substantial tumor regression, particularly in A498 renal tumors .

Biological Studies

The compound is also valuable for exploring cellular signaling pathways:

- Cell Signaling : Researchers utilize the conjugate to study its effects on cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways influenced by PI3K and mTOR signaling .

- Protein Kinase Inhibition : The conjugate serves as a tool to investigate the role of specific kinases in cancer progression and treatment resistance.

Case Studies

Several notable studies have highlighted the effectiveness of the this compound:

| Study Reference | Model | Dosage | Results |

|---|---|---|---|

| Ayral-Kaloustian et al., 2010 | U87MG xenograft model | 15 mg/kg | Significant inhibition of tumor growth observed. |

| MedChemExpress Data Sheet | HT29 colon tumors | 15 mg/kg | Complete inhibition of tumor growth noted. |

| Bertin Bioreagent Study | A498 renal tumors | 30 mg/kg + Bevacizumab | Substantial tumor size reduction achieved. |

These studies collectively demonstrate the conjugate's ability to outperform single agents or physical mixtures of wortmannin and rapamycin, particularly regarding solubility and therapeutic efficacy .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of the this compound indicates good water solubility, which is crucial for clinical applications. Dosage effects have been extensively studied:

Mécanisme D'action

The compound likely exerts its effects through dual inhibition of PI3K and mTORC1 pathways. By targeting these critical signaling pathways, it modulates cell growth, proliferation, and survival.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons spécifiques soient limitées, le Conjugué Wortmannine-Rapamycine 1 se distingue par sa combinaison unique de wortmannine et de rapamycine. Des composés similaires comprennent des inhibiteurs individuels (wortmannine et rapamycine) et d'autres inhibiteurs doubles.

- Ayral-Kaloustian S, et al. Inhibiteurs hybrides de la phosphatidylinositol 3-kinase (PI3K) et de la cible mammalienne de la rapamycine (mTOR) : conception, synthèse et activité antitumorale supérieure de nouveaux conjugués wortmannine-rapamycine. J Med Chem. 2010 ; 14 janvier ; 53(1) : 452-9. En savoir plus

Activité Biologique

The Wortmannin-Rapamycin conjugate is a novel compound that combines the pharmacological properties of two potent agents: Wortmannin, a phosphatidylinositol 3-kinase (PI3K) inhibitor, and Rapamycin, an mTOR (mammalian target of rapamycin) inhibitor. This conjugate has gained attention for its potential therapeutic applications in cancer treatment and immune modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Wortmannin is known for its ability to inhibit PI3K, which plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PI3K, Wortmannin disrupts the downstream signaling pathways, including those involving AKT and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Rapamycin , on the other hand, exerts its effects primarily through the inhibition of mTORC1, a key regulator of cell growth and metabolism. Rapamycin's immunosuppressive properties are attributed to its ability to inhibit lymphocyte proliferation and alter cytokine production . The combination of these two compounds in a conjugate form aims to synergistically enhance their individual effects while potentially reducing side effects associated with high doses of each drug.

Biological Activity and Efficacy

Research has demonstrated that the this compound exhibits enhanced biological activity compared to its individual components. Below are key findings from various studies:

- Cell Growth Inhibition : The conjugate has shown significant anti-proliferative effects in several cancer cell lines. For instance, studies indicate that the conjugate can effectively inhibit cell growth by interfering with mTOR signaling pathways while simultaneously targeting PI3K .

- Enhanced Solubility : One of the challenges with Rapamycin is its poor solubility. The conjugation with Wortmannin has been reported to improve solubility and bioavailability, making it more effective in vivo .

- Mechanistic Insights : In vitro studies have revealed that the conjugate activates both AKT and ERK pathways. Specifically, it has been shown to induce MKP-1 expression rapidly, which plays a role in modulating inflammatory responses . Additionally, it inhibits mTORC1 signaling effectively in various cellular contexts, suggesting a robust mechanism for tumor suppression .

Case Studies

Several case studies have illustrated the potential clinical applications of the this compound:

- Cancer Treatment : A study involving murine models demonstrated that treatment with the this compound resulted in significant tumor regression compared to controls receiving either drug alone. The study highlighted improved survival rates and reduced tumor burden .

- Autoimmune Disorders : Another case study explored the use of the conjugate in models of systemic lupus erythematosus (SLE). The results indicated a marked reduction in disease severity and autoantibody production, suggesting potential therapeutic benefits for autoimmune conditions .

Data Summary

The following table summarizes key findings related to the biological activity of the this compound:

Propriétés

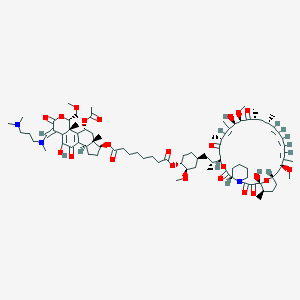

IUPAC Name |

8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMCLKAVNVFURS-GNVICUCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H131N3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the Wortmannin-Rapamycin Conjugate interact with its targets and what are the downstream effects?

A1: The conjugate works by simultaneously inhibiting two key signaling pathways involved in cancer cell growth and survival: the PI3K/AKT pathway and the mTOR pathway. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of the this compound and how modifications impact its activity?

A2: The research focused on developing conjugates of 17-Hydroxywortmannin and rapamycin analogues linked through a hydrolysable linker. The choice of linker proved crucial for activity.

- Diester Linkers: Conjugates utilizing diester linkers were found to have improved solubility compared to rapamycin alone and demonstrated superior antitumor activity in vivo. This suggests that the diester linker is cleaved in vivo, releasing both the potent wortmannin and rapamycin analogues to exert their individual inhibitory effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.